1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Description
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is linked to a piperidine-carboxamide scaffold, which is further functionalized with a 3-methylpyridin-2-yl group.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-14-6-4-8-22-20(14)25-21(29)17-7-5-9-27(12-17)18-11-19(24-13-23-18)28-16(3)10-15(2)26-28/h4,6,8,10-11,13,17H,5,7,9,12H2,1-3H3,(H,22,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCISCFWZRMFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and synthesis insights derived from the evidence:
Key Structural and Functional Insights
Pyrimidine vs. Pyridine/Pyrrole Cores :
- The target compound’s pyrimidine core distinguishes it from analogs like Compound 41 (pyrrole) and N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... (pyrazolopyridine). Pyrimidines are more rigid and electron-deficient, favoring interactions with ATP-binding pockets in kinases .
Substituent Effects :
- The trifluoromethyl group in Compound 41 improves metabolic stability and lipophilicity compared to the target compound’s methylpyridine group .
- The 2-furyl substituent in the analog from may enhance binding via dipole interactions or aromatic stacking, absent in the target compound .
Piperidine vs. Piperazine: The target compound’s piperidine-carboxamide moiety contrasts with the 4-methylpiperazine in the furyl-containing analog.
Synthesis and Purity: Compound 41 was synthesized with a 35% yield and high purity (HPLC: 98.67%), suggesting robust synthetic routes for carboxamide derivatives . No direct synthesis data for the target compound are available in the evidence.
Research Implications and Limitations
- Structural Diversity : The analogs highlight the importance of substituent variation (e.g., trifluoromethyl, furyl) in tuning pharmacokinetic properties.
- Data Gaps : Biological activity and binding affinity data for the target compound are absent in the evidence, limiting direct therapeutic comparisons.
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